N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
This compound features a 1,2,5-oxadiazole core linked to a 3,4-dimethoxyphenyl group at position 4 and a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₇N₃O₆, with a molecular weight of 395.36 g/mol.
Properties
Molecular Formula |
C19H17N3O6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O6/c1-24-12-8-7-11(9-15(12)25-2)17-18(22-28-21-17)20-19(23)16-10-26-13-5-3-4-6-14(13)27-16/h3-9,16H,10H2,1-2H3,(H,20,22,23) |
InChI Key |
IJFZCCMPZSZJEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzodioxine moiety: This step involves the reaction of the oxadiazole intermediate with a suitable benzodioxine derivative.
Final coupling reaction: The final step involves coupling the intermediate with 3,4-dimethoxyphenylamine under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced derivatives.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to four analogs (Table 1), highlighting key structural differences and their implications.
Table 1: Comparative Analysis of Structural Analogs
Key Findings and Implications
Heterocycle Influence: The 1,2,5-oxadiazole in the target compound and BH53187 provides planar rigidity and moderate electron-withdrawing effects, favoring interactions with aromatic protein residues.
Substituent Effects: 3,4-Dimethoxyphenyl (target compound) enhances solubility via methoxy groups but may increase susceptibility to oxidative metabolism. In contrast, 4-methylphenyl (BH53187) improves lipophilicity (logP ≈ 3.2 vs. 2.8 for the target) but reduces polar surface area .
Pharmacological Implications: The benzodioxine carboxamide moiety is critical for rigidity and hydrogen-bond donor/acceptor capacity. Its removal (as in ) results in a flexible structure with reduced binding affinity in preliminary assays . The dual benzodioxine groups in ’s compound may enhance binding to dimeric protein targets but complicate synthetic accessibility .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes data from various studies to elucidate its biological activity.
The compound's molecular formula is with a molecular weight of 339.35 g/mol. It features a complex structure that includes an oxadiazole moiety and a benzodioxine framework, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| LogP | 3.6679 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 75.347 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific cellular receptors, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for cellular processes, potentially leading to apoptosis in cancer cells.
- Signaling Pathway Modulation : The compound can affect signaling pathways related to cell growth and differentiation, which is vital in cancer therapy.
Anticancer Activity
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of derivatives of oxadiazole compounds similar to this compound. These derivatives were screened for anticancer activity using the MTT assay across multiple cancer cell lines including leukemia and melanoma.
Key Findings:
- Cell Viability Assays : Compounds exhibited IC50 values significantly lower than established chemotherapeutics.
- Apoptosis Induction : Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
- Molecular Docking Studies : Computational analyses suggested strong binding affinities to molecular targets involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
